[2-(2,2,2-Trifluoroethyl)phenyl]methanol
Overview
Description
[2-(2,2,2-Trifluoroethyl)phenyl]methanol: is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a methanol group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which enhances its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Radical Trifluoromethylation: One common method involves the radical trifluoromethylation of phenylmethanol derivatives.
Hydrogenation: Another method involves the hydrogenation of trifluoroacetophenone derivatives in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production often utilizes continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of palladium-catalyzed hydrogenation is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2,2,2-Trifluoroethyl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of trifluoroethyl-substituted hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Trifluoroacetophenone.
Reduction: Trifluoroethylbenzene.
Substitution: Various trifluoroethyl-substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry:
Mechanism of Action
The mechanism of action of [2-(2,2,2-Trifluoroethyl)phenyl]methanol involves its interaction with various molecular targets through hydrogen bonding and van der Waals forces. The trifluoromethyl group enhances its binding affinity to specific enzymes and receptors, thereby modulating their activity . This compound can inhibit or activate pathways depending on the context of its application, such as enzyme inhibition in drug development .
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: Similar in structure but lacks the phenyl group, making it less hydrophobic and less reactive in certain contexts.
Trifluoromethylbenzene: Lacks the hydroxyl group, resulting in different reactivity and solubility properties.
Uniqueness:
Enhanced Reactivity: The presence of both the trifluoromethyl and hydroxyl groups in [2-(2,2,2-Trifluoroethyl)phenyl]methanol provides unique reactivity patterns not observed in its analogs.
Versatility: Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
[2-(2,2,2-trifluoroethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h1-4,13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROZLYUUJLODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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